1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide
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Overview
Description
1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide is a chemical compound belonging to the class of imidazoles. It is known for its significant applications in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an allyloxy group and a dichlorophenyl group attached to an imidazole ring .
Preparation Methods
The synthesis of 1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide typically involves several steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of appropriate precursors, often involving the use of nitriles and amines under specific conditions.
Introduction of the Allyloxy Group: The allyloxy group is introduced via an allylation reaction, where an allyl halide reacts with the imidazole derivative.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a substitution reaction, often using a dichlorobenzene derivative.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide involves its interaction with specific molecular targets. In biological systems, it primarily targets fungal cell membranes, disrupting their integrity and leading to cell death . The compound inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby exerting its antifungal effects .
Comparison with Similar Compounds
1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide can be compared with other similar compounds, such as:
1-[2-(2,4-Dichlorophenyl)-2-(2-propyloxy)ethyl]-1H-imidazole: This compound has a similar structure but with a propyloxy group instead of an allyloxy group.
Enilconazole: Another imidazole derivative with similar antifungal properties but different substituents on the imidazole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
85187-35-5 |
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Molecular Formula |
C14H15BrCl2N2O |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;hydrobromide |
InChI |
InChI=1S/C14H14Cl2N2O.BrH/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;/h2-6,8,10,14H,1,7,9H2;1H |
InChI Key |
HIOIXMLFWXLHOY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.Br |
Origin of Product |
United States |
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